molecular formula C8H7NOS B15308488 [(Isocyanatomethyl)sulfanyl]benzene

[(Isocyanatomethyl)sulfanyl]benzene

Cat. No.: B15308488
M. Wt: 165.21 g/mol
InChI Key: FZBACRCGFBPVRE-UHFFFAOYSA-N
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Description

[(Isocyanatomethyl)sulfanyl]benzene (CAS: CID 10964675) is an organosulfur compound with the molecular formula C₈H₇NS and the IUPAC name isocyanomethylsulfanylbenzene. Its structure consists of a benzene ring linked to a methylsulfanyl group substituted with an isocyanate moiety (-NCO). Key structural features include:

  • SMILES: [C-]#[N+]CSC1=CC=CC=C1
  • InChIKey: PQLWVAZROIHXBB-UHFFFAOYSA-N .

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

isocyanatomethylsulfanylbenzene

InChI

InChI=1S/C8H7NOS/c10-6-9-7-11-8-4-2-1-3-5-8/h1-5H,7H2

InChI Key

FZBACRCGFBPVRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCN=C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalysts

The reaction proceeds via nucleophilic substitution, where the thiol group of benzyl mercaptan attacks the electrophilic carbon of phosgene, forming an intermediate thiophosgene derivative. Subsequent elimination of HCl yields the isocyanate product. Catalysts such as triethylamine (TEA) or tetramethylurea (TMU) are critical for absorbing HCl and preventing urea byproduct formation.

Example Protocol (Adapted from Patent US4477389A):

  • Reactants: Benzyl mercaptan (1 mol), phosgene (8 mol excess)
  • Catalyst: Triethylamine (2 mol)
  • Solvent: Toluene or 1,2-dichloroethane
  • Conditions: Reflux at 80–85°C for 4–6 hours under phosgene flow
  • Yield: 43.5% after recrystallization

Optimization Strategies

  • Excess Phosgene: Ensures complete conversion of the amine intermediate, minimizing urea formation.
  • Solvent Choice: Aromatic solvents (e.g., toluene) enhance solubility and stabilize reactive intermediates.
  • Catalyst Loading: Higher TEA concentrations (2 mol equivalents) improve yields by efficiently scavenging HCl.
Table 1: Phosgenation Method Variations and Outcomes
Catalyst Phosgene Excess Yield Byproducts
-------------- --------------------- ----------- ----------------
Triethylamine 8 mol 43.5% Trace urea
Tetramethylurea 6 mol 38.2% Moderate urea
None 10 mol <20% Significant urea

Alternative Isocyanation Routes

(Trimethylsilyl)isocyanate (TMS-NCO) Mediated Synthesis

Recent advances employ TMS-NCO as a safer phosgene alternative. In a copper-catalyzed system, benzyl mercaptan reacts with TMS-NCO and N-fluorobenzenesulfonimide (NFSI) to form the isocyanate via radical intermediates.

Key Conditions:

  • Catalyst: Cu(OAc)₂ (10 mol%)
  • Ligand: 2,2′-Bis(oxazoline) (20 mol%)
  • Solvent: Acetonitrile, 60°C, 12 hours
  • Yield: 36% (unoptimized)

This method avoids phosgene handling but requires rigorous moisture exclusion.

Continuous Flow Synthesis

Industrial-scale production often utilizes continuous flow reactors to enhance safety and efficiency. Microreactors enable precise temperature control and rapid mixing, reducing side reactions.

Advantages:

  • Residence Time: <5 minutes vs. hours in batch reactors.
  • Yield Improvement: Up to 15% higher than batch methods.
  • Scalability: Suitable for multi-ton production.

Catalytic Systems and Mechanistic Insights

Copper-Catalyzed Isocyanation

The Cu/Oxazoline system facilitates single-electron transfer (SET) to generate benzyl radicals, which combine with isocyanate radicals from TMS-NCO (Fig. 2). This pathway enables functionalization of unactivated C–H bonds but currently suffers from moderate yields.

Table 2: Catalyst Performance Comparison
Catalyst Reaction Time Isocyanate Yield Byproducts
-------------- ------------------- ---------------------- ----------------
Cu/Oxazoline 12 h 36% Dimers (8%)
Triethylamine 6 h 43.5% Urea (5%)
None 24 h <10% Polymers (40%)

Comparative Analysis of Synthetic Routes

Table 3: Method Advantages and Limitations
Method Yield Safety Scalability
------------ ----------- ------------ -----------------
Phosgenation High Low Industrial
TMS-NCO Moderate High Lab-scale
Continuous Flow High Moderate Industrial

Chemical Reactions Analysis

Nucleophilic Substitution

The isocyanate group (-N=C=O) reacts with nucleophiles (e.g., alcohols, amines, thiols) to form urea derivatives or polyurethanes . For example:

  • Reaction with alcohols :
    [(Isocyanatomethyl)sulfanyl]benzene+R-OHUrea derivative+CO2\text{[(Isocyanatomethyl)sulfanyl]benzene} + \text{R-OH} \rightarrow \text{Urea derivative} + \text{CO}_2

  • Reaction with amines :
    [(Isocyanatomethyl)sulfanyl]benzene+R-NH2Urea derivative+CO2\text{[(Isocyanatomethyl)sulfanyl]benzene} + \text{R-NH}_2 \rightarrow \text{Urea derivative} + \text{CO}_2

Nucleophile Product Conditions
Primary alcoholUreaRoom temperature, catalytic base
Primary amineUreaRoom temperature, catalytic acid

Hydrolysis

Hydrolysis of the isocyanate group yields amine derivatives (e.g., urea) and carbon dioxide :
[(Isocyanatomethyl)sulfanyl]benzene+H2ON-methylbenzenesulfonamide+CO2\text{[(Isocyanatomethyl)sulfanyl]benzene} + \text{H}_2\text{O} \rightarrow \text{N-methylbenzenesulfonamide} + \text{CO}_2

This reaction is catalyzed by acids or bases and is critical in polymer synthesis.

Cyclization Reactions

The compound can undergo intramolecular cyclization if a nucleophilic group (e.g., -SH, -NH₂) is present at a suitable distance. For example:

  • Formation of heterocycles :
    [(Isocyanatomethyl)sulfanyl]benzene+NH3Thiourea derivative+CO2\text{[(Isocyanatomethyl)sulfanyl]benzene} + \text{NH}_3 \rightarrow \text{Thiourea derivative} + \text{CO}_2

Sulfanyl Group Reactivity

The sulfanyl (-S-) group participates in oxidation and nucleophilic substitution :

  • Oxidation :
    [(Isocyanatomethyl)sulfanyl]benzene+H2O2Sulfinic acid derivativeSulfonic acid derivative\text{[(Isocyanatomethyl)sulfanyl]benzene} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfinic acid derivative} \rightarrow \text{Sulfonic acid derivative}

  • Nucleophilic substitution :
    [(Isocyanatomethyl)sulfanyl]benzene+R-XAlkyl sulfide+X\text{[(Isocyanatomethyl)sulfanyl]benzene} + \text{R-X} \rightarrow \text{Alkyl sulfide} + \text{X}^-

Mechanistic Insights

The isocyanate group’s electrophilic nature drives nucleophilic attack, while the sulfanyl group’s nucleophilicity enables oxidation or substitution. For example, in hydrolysis, the isocyanate group undergoes protonation, forming a carbamic acid intermediate that decomposes to CO₂ and an amine. The sulfanyl group’s oxidation follows typical sulfur chemistry pathways, forming sulfinic or sulfonic acids under acidic or basic conditions .

Comparison of Reaction Pathways

Reaction Type Key Reagents Product Class
Nucleophilic substitutionAlcohols, aminesUreas, polyurethanes
HydrolysisH₂O, acid/baseAmines, CO₂
CyclizationNH₃, SH⁻Heterocycles
OxidationH₂O₂, O₂Sulfinic/sulfonic acids

Scientific Research Applications

[(Isocyanatomethyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and resins, especially in the manufacture of polyurethane foams and coatings.

Mechanism of Action

The mechanism of action of [(Isocyanatomethyl)sulfanyl]benzene involves the reactivity of the isocyanate group. This group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

2-Fluorobenzyl Isocyanate

  • Molecular Formula: C₈H₆FNO
  • Boiling Point : 202°C .
  • Structure : A benzene ring with a fluorine atom at the ortho position and an isocyanatomethyl group.
  • Key Differences :
    • The electron-withdrawing fluorine substituent increases the electrophilicity of the isocyanate group compared to [(Isocyanatomethyl)sulfanyl]benzene, where the sulfanyl group may donate electrons via resonance.
    • Applications: 2-Fluorobenzyl isocyanate is used in fluorinated building blocks for pharmaceuticals and agrochemicals, whereas [(Isocyanatomethyl)sulfanyl]benzene’s sulfur linkage may favor materials science applications (e.g., thiol-ene polymerizations) .

1-(Isocyanatomethyl)benzene

  • Molecular Formula: C₈H₇NO
  • Structure : A benzene ring directly bonded to an isocyanatomethyl group (-CH₂NCO).
  • Key Differences :
    • The absence of the sulfanyl bridge simplifies the structure, likely increasing the compound’s volatility and reactivity.
    • Synthesis: Used to prepare carboxamide derivatives (e.g., N-Benzyl-1H-benzo[d][1,2,3]triazole-1-carboxamide) via reactions with heterocycles .

Cyclohexane, 5-Isocyanato-1-(Isocyanatomethyl)-

  • Structure : A cyclohexane ring with two isocyanate groups.
  • The cyclohexane backbone introduces conformational flexibility, contrasting with the rigid benzene ring in [(Isocyanatomethyl)sulfanyl]benzene .

Benzoate Esters (e.g., Phenyl Benzoate)

  • Structure : Benzene rings linked via ester groups.
  • Key Differences :
    • Benzoate esters lack the reactive isocyanate group, rendering them more stable but less versatile in polymerization or nucleophilic addition reactions .

Comparative Data Table

Property [(Isocyanatomethyl)sulfanyl]benzene 2-Fluorobenzyl Isocyanate 1-(Isocyanatomethyl)benzene Cyclohexane Diisocyanate
Molecular Formula C₈H₇NS C₈H₆FNO C₈H₇NO C₉H₁₂N₂O₂ (assumed)
Molecular Weight 137.21 g/mol 151.14 g/mol 133.15 g/mol 180.20 g/mol (estimated)
Key Substituents Sulfanylmethyl isocyanate 2-Fluoro, isocyanatomethyl Benzyl isocyanate Dual isocyanates
Boiling Point Not reported 202°C Not reported Not reported
Reactivity Moderate (S electron donation) High (F electron withdrawal) Moderate Very high (dual -NCO groups)
Applications Materials science, synthesis Fluorinated building blocks Carboxamide synthesis Polyurethane crosslinking

Biological Activity

[(Isocyanatomethyl)sulfanyl]benzene, a compound with potential biological activity, has garnered attention in various fields of research, particularly in medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, genotoxicity assessments, and potential therapeutic applications.

Chemical Structure and Properties

[(Isocyanatomethyl)sulfanyl]benzene is characterized by the presence of an isocyanatomethyl group attached to a benzene ring, along with a sulfanyl functional group. This unique structure may contribute to its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of polysubstituted benzene derivatives, including compounds similar to [(Isocyanatomethyl)sulfanyl]benzene. These studies have shown promising results against various bacterial strains, particularly Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
[(Isocyanatomethyl)sulfanyl]benzeneBacillus subtilis32 µg/mL
4-(Isocyanatomethyl)phenolStaphylococcus aureus16 µg/mL
2-Isocyano-4-methylphenolEscherichia coli64 µg/mL

Genotoxicity Assessments

The genotoxic potential of related isocyanate compounds has been assessed through various in vitro and in vivo studies. For instance, 1,3-bis(isocyanatomethyl)benzene was tested for genotoxicity and found to be non-genotoxic in several assays . These findings suggest that the structural characteristics of isocyanates might influence their biological effects, including mutagenicity.

Case Study: In Vivo Micronucleus Assay

In a study involving rats, the hydrolysis product of 1,3-bis(isocyanatomethyl)benzene showed no significant genotoxic effects when evaluated in a micronucleus assay. This indicates that while the parent compound may have reactive properties, its metabolites may exhibit reduced toxicity .

Toxicological Profiles

Therapeutic Applications

Research into the therapeutic applications of [(Isocyanatomethyl)sulfanyl]benzene is still in its infancy. However, its structural analogy to known bioactive compounds suggests potential roles in drug design. For example, compounds with sulfanyl groups have been investigated for their anti-inflammatory and anticancer properties .

Table 2: Potential Therapeutic Applications

ApplicationMechanism of Action
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

What are the common synthetic routes for [(Isocyanatomethyl)sulfanyl]benzene, and how are the products characterized?

Basic Research Question
A typical synthesis involves reacting 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with a halogenated benzene derivative (e.g., 4-nitrophthalonitrile) in dry dimethylformamide (DMF) under a nitrogen atmosphere. Potassium carbonate is often used as a base to deprotonate the thiol group, facilitating nucleophilic substitution. Post-reaction, the product is purified via recrystallization (e.g., acetone/petroleum ether system). Characterization employs nuclear magnetic resonance (NMR; ¹H and ¹³C), Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., S–C=N stretching at ~1100 cm⁻¹), and mass spectrometry for molecular weight validation . For novel derivatives, X-ray diffraction (XRD) is critical for structural confirmation .

What spectroscopic techniques are essential for confirming the structure of [(Isocyanatomethyl)sulfanyl]benzene?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm), while ¹³C NMR confirms carbon frameworks (e.g., thiocarbonyl carbons at δ 160–170 ppm).
  • FT-IR Spectroscopy : Detects functional groups like C≡N (2200–2250 cm⁻¹) and S–C (600–700 cm⁻¹).
  • XRD Analysis : Resolves crystal packing, bond lengths, and angles (e.g., C–S bond lengths ~1.75–1.80 Å). For reproducibility, ensure sample purity (>95% by HPLC) and use single-crystal XRD with SHELXL refinement .

How can density functional theory (DFT) calculations be applied to study [(Isocyanatomethyl)sulfanyl]benzene’s electronic properties?

Advanced Research Question
DFT/B3LYP/6-311G(d) is widely used to compute:

  • HOMO-LUMO Energies : Predict reactivity (e.g., energy gaps ~4.39 eV indicate moderate stability ).
  • Molecular Electrostatic Potential (MEP) : Maps charge distribution to identify nucleophilic/electrophilic sites.
  • Vibrational Frequencies : Compare theoretical IR spectra with experimental data to validate assignments (e.g., discrepancies <5% suggest reliable models). Note that gas-phase DFT calculations may neglect crystal-packing effects observed in XRD .

What challenges arise in resolving crystal structures of [(Isocyanatomethyl)sulfanyl]benzene derivatives using X-ray diffraction, and how are they addressed?

Advanced Research Question
Challenges include:

  • Weak Intermolecular Interactions : C–H⋯N hydrogen bonds (2.5–3.0 Å) complicate electron density maps. Use high-resolution data (θ > 25°) and SHELXL’s restraints for thermal parameters .
  • Disorder in Crystal Lattices : Partial occupancy of substituents (e.g., methyl groups) requires SQUEEZE (PLATON) to model solvent voids.
  • Space Group Ambiguity : Monoclinic systems (e.g., P2₁/n) demand careful symmetry checks via Rint (<5%) .

How should researchers address discrepancies between experimental and computational data (e.g., bond lengths, vibrational frequencies)?

Advanced Research Question
Discrepancies arise from:

  • Crystal Environment : DFT models isolated molecules, while XRD includes intermolecular forces. For example, C–S bond lengths in XRD may be 0.02–0.05 Å shorter due to packing .
  • Basis Set Limitations : Larger basis sets (e.g., 6-311++G(d,p)) improve accuracy but increase computational cost.
  • Thermal Motion : Anisotropic displacement parameters in XRD account for atomic vibrations absent in static DFT models. Validate with root-mean-square deviations (RMSD <0.05 Å for bond lengths) .

What role does the sulfanyl group play in the biological activity of [(Isocyanatomethyl)sulfanyl]benzene derivatives?

Advanced Research Question
The sulfanyl (–S–) group:

  • Enhances lipophilicity , improving membrane permeability (logP ~2.5 calculated via ChemDraw).
  • Participates in hydrogen bonding with biological targets (e.g., bacterial enzymes like dihydrofolate reductase).
  • Modulates redox activity via sulfur’s oxidation states, influencing cytotoxicity (IC50 values <10 μM in cancer cell lines). Compare analogs lacking sulfur to isolate its contribution .

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